

# An In-Depth Technical Guide to the ATR Inhibitor Atr-IN-15

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## Compound of Interest

Compound Name: Atr-IN-15

Cat. No.: B12414063

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Atr-IN-15**, a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. The information presented herein is intended to support research and drug development efforts targeting the ATR signaling pathway, a critical regulator of the DNA damage response (DDR).

## Chemical Structure and Identification

**Atr-IN-15** is a novel imidazopyrimidine derivative. Its chemical structure, IUPAC name, and SMILES string are provided below for unambiguous identification and use in computational and medicinal chemistry applications.

Chemical Structure:

 Atr-IN-15 Chemical Structure

IUPAC Name: 2-((cyclopropyl((6-(1-isopropyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-8-yl)amino)methylene)malononitrile

SMILES String:

C1CC1C(=C(C#N)C#N)N(C2=NN=C3C2=C(C=N3)C4=CC=C(N4)C(C)C)C5=CC=C(C=C5)S(=O)(=O)C

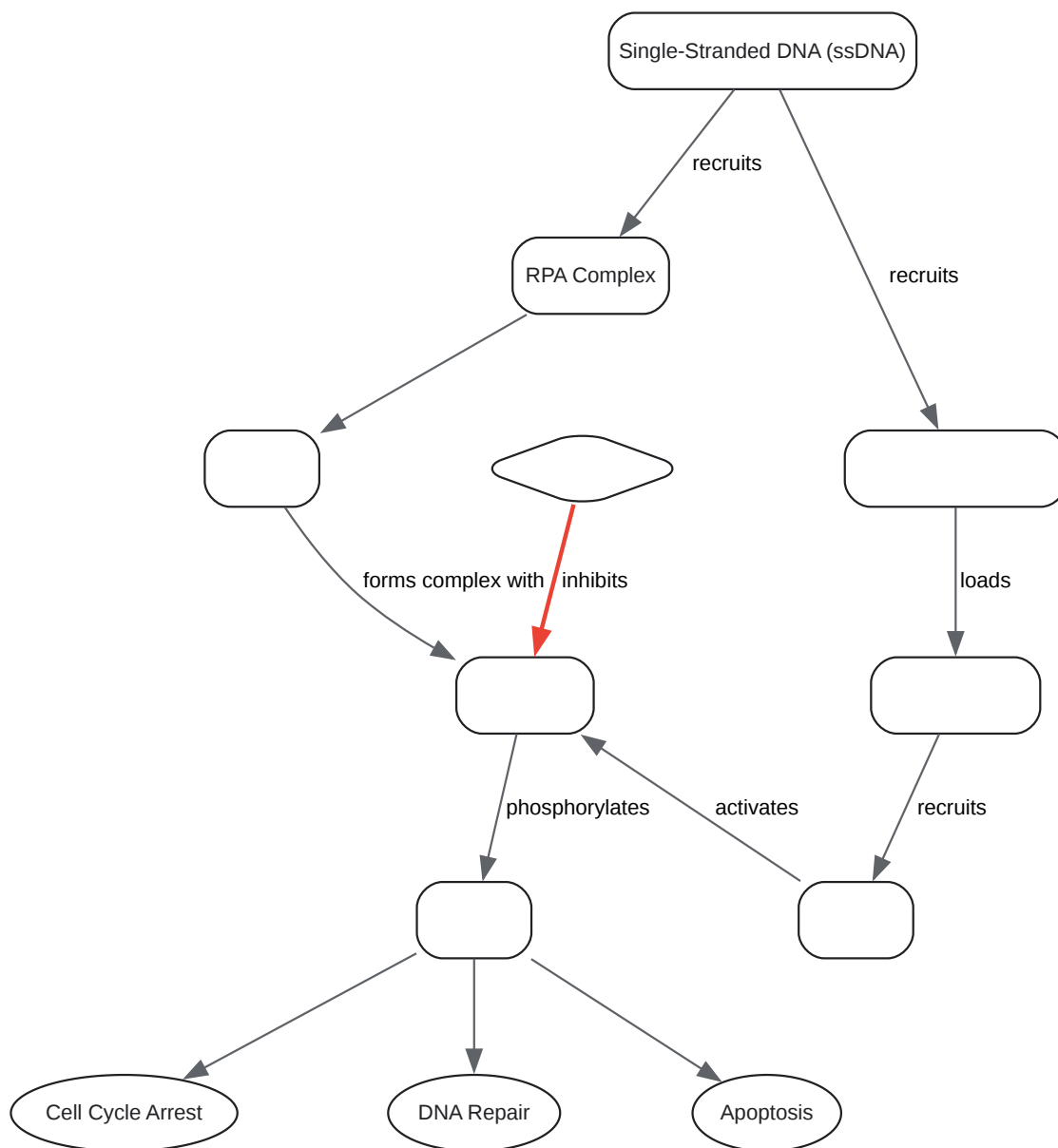
## Quantitative Biological Data

**Atr-IN-15** has been characterized as a potent inhibitor of ATR kinase and has demonstrated significant activity against cancer cell lines. The following table summarizes the key quantitative data available for this compound.[\[1\]](#)

| Target/Cell Line               | Assay Type           | IC50 (nM) |
|--------------------------------|----------------------|-----------|
| ATR Kinase                     | Biochemical Assay    | 8         |
| LoVo (Human Colon Tumor Cells) | Cell Viability Assay | 47        |
| DNA-PK                         | Biochemical Assay    | 663       |
| PI3K                           | Biochemical Assay    | 5131      |

## Signaling Pathway

**Atr-IN-15** exerts its biological effects by inhibiting the ATR kinase, a central component of the DNA damage response pathway. The following diagram illustrates the canonical ATR signaling pathway, which is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage or replication stress.



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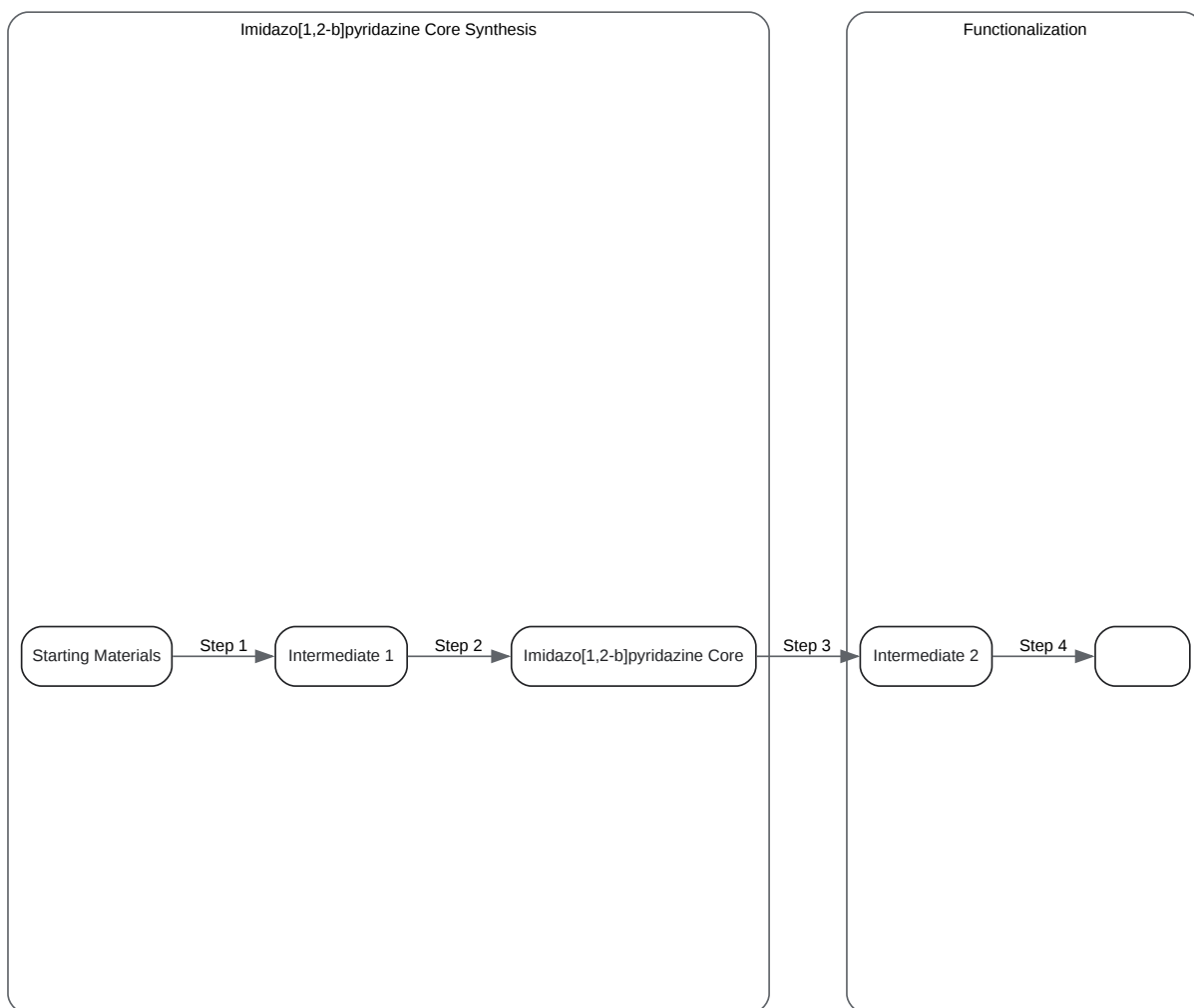
Canonical ATR Signaling Pathway

## Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections provide methodologies for the synthesis of **Atr-IN-15** and for key biological assays.

## Synthesis of Atr-IN-15

**Atr-IN-15** is designated as "compound 1" in patent WO2022002243A1. The synthesis is a multi-step process involving the formation of the imidazo[1,2-b]pyridazine core followed by subsequent functionalization. A representative synthetic scheme is depicted below.



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### Synthetic Workflow for **Atr-IN-15**

Detailed Synthesis Steps (based on analogous imidazopyrimidine syntheses):

- Step 1 & 2: Formation of the Imidazo[1,2-b]pyridazine Core: This typically involves the condensation of a substituted aminopyridazine with an  $\alpha$ -haloketone. The specific starting materials for **Atr-IN-15** would be a pyridazine derivative and a reagent to introduce the isopropyl-pyrazolyl moiety.
- Step 3: Introduction of the Amino Group: The core structure is likely halogenated at the 8-position, followed by a nucleophilic substitution with an appropriate amine to introduce the cyclopropylamino group.
- Step 4: Methylene-malononitrile Condensation: The final step involves the condensation of the amino-functionalized intermediate with a malononitrile derivative to yield **Atr-IN-15**.

Note: The precise reagents, reaction conditions, and purification methods are detailed in patent WO2022002243A1.

## Biological Assay Protocols

The following are representative protocols for the types of assays used to characterize **Atr-IN-15**.

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ATR kinase.

- Reagents and Materials:
  - Recombinant human ATR kinase
  - ATRIP (ATR-interacting protein)
  - Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 2 mM DTT, 0.01% Tween-20)
  - ATP (at a concentration near the K<sub>m</sub> for ATR)
  - Substrate (e.g., a peptide containing a CHK1 phosphorylation motif)
  - **Atr-IN-15** (or other test compounds) dissolved in DMSO
  - Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)

- 384-well plates
- Procedure:
  - Prepare a serial dilution of **Atr-IN-15** in DMSO.
  - Add a small volume of the diluted compound to the wells of a 384-well plate.
  - Add the ATR kinase and ATRIP complex to the wells.
  - Initiate the kinase reaction by adding the ATP and substrate mixture.
  - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
  - Stop the reaction and measure the amount of product formed using the chosen detection method.
  - Calculate the percent inhibition for each concentration of **Atr-IN-15** and determine the IC50 value by fitting the data to a dose-response curve.

This assay determines the effect of a compound on the viability and proliferation of the LoVo human colon cancer cell line.

- Reagents and Materials:
  - LoVo cells
  - Cell culture medium (e.g., F-12K Medium supplemented with 10% FBS)
  - **Atr-IN-15** (or other test compounds) dissolved in DMSO
  - Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
  - 96-well clear-bottom white plates
- Procedure:
  - Seed LoVo cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

- Treat the cells with a serial dilution of **Atr-IN-15**.
- Incubate the cells for a specified period (e.g., 72 hours).
- Allow the plate to equilibrate to room temperature.
- Add the cell viability reagent to each well.
- Incubate for a short period to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent viability for each concentration of **Atr-IN-15** relative to a vehicle-treated control and determine the IC50 value.

These assays are performed similarly to the ATR kinase assay, using the respective recombinant kinases (DNA-PK and a PI3K isoform) and their specific substrates and optimized buffer conditions. The same principles of serial dilution of the inhibitor, initiation of the enzymatic reaction, and detection of product formation apply.

## Conclusion

**Atr-IN-15** is a potent and selective inhibitor of ATR kinase with demonstrated anti-proliferative activity in a human colon cancer cell line. Its imidazopyrimidine scaffold represents a promising starting point for the development of novel therapeutics targeting the DNA damage response pathway. The data and protocols presented in this guide provide a foundation for further investigation and development of **Atr-IN-15** and related compounds. Researchers are encouraged to consult the primary literature, including patent WO2022002243A1, for more detailed information.

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## References



- 1. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
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